Molecular Weight and LogP Differentiation from Primary Amine Analog
The N,N-dimethyl substitution on the target compound results in a molecular weight of 177.24 g/mol, which is 18.5% higher than the primary amine analog, 2-phenoxycyclopropanamine (CAS 1126-87-0), which has a molecular weight of 149.19 g/mol [1][2]. Furthermore, the replacement of two hydrogen bond donors (HBD) on the primary amine with two methyl groups in the tertiary amine reduces the HBD count from 1 to 0 [1]. This structural modification is known to significantly increase lipophilicity (LogP) and enhance passive membrane permeability, though exact experimental LogP values for this specific compound are not provided in the accessed sources .
HBD 0
HBD 1
| Evidence Dimension | Physicochemical Properties (Molecular Weight, H-Bond Donors, and inferred LogP) |
|---|---|
| Target Compound Data | Molecular Weight: 177.24 g/mol; H-Bond Donor Count: 0 |
| Comparator Or Baseline | 2-phenoxycyclopropanamine (CAS 1126-87-0); Molecular Weight: 149.19 g/mol; H-Bond Donor Count: 1 |
| Quantified Difference | Molecular Weight increase of 28.05 g/mol (+18.8%). H-Bond Donor Count reduced by 1. |
| Conditions | Data derived from CAS registry entries and vendor technical datasheets. |
Why This Matters
This is the only verifiable, quantitative differentiation available, which matters for procurement decisions where specific physicochemical properties are the primary selection criterion for a building block or research compound.
- [1] CAS Common Chemistry. N,N-Dimethyl-2-phenoxycyclopropanamine. CAS Registry Number 710-44-1. American Chemical Society. View Source
- [2] PubChem. Cyclopropylamine, 2-phenoxy-, trans-. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
